Navigating Structural Novelty: A Technical Guide to Methyl 5-hydroxyisoquinoline-4-carboxylate
Navigating Structural Novelty: A Technical Guide to Methyl 5-hydroxyisoquinoline-4-carboxylate
Executive Summary
Methyl 5-hydroxyisoquinoline-4-carboxylate is a specialized heterocyclic building block utilized primarily in fragment-based drug discovery (FBDD) and the synthesis of hypoxia-inducible factor prolyl hydroxylase (HIF-PH) inhibitors.[1][2] Its structural distinctiveness lies in the peri-interaction between the 5-hydroxyl group and the 4-carboxylate moiety, a feature that influences both its chemical reactivity and binding affinity in metalloprotein targets.
This guide addresses the identification, synthetic accessibility, and application of this compound, resolving the common ambiguity surrounding its CAS registry and providing a self-validating technical framework for its use.
Part 1: Identification & Verification
The primary challenge with this compound is distinguishing it from its more common regioisomers (e.g., 1-hydroxy or 3-carboxylate derivatives). Below is the validated identity card.
Chemical Identity
| Parameter | Technical Specification |
| Chemical Name | Methyl 5-hydroxyisoquinoline-4-carboxylate |
| CAS Registry Number | 1958100-72-5 |
| Parent Acid CAS | 1958100-67-8 (5-hydroxyisoquinoline-4-carboxylic acid) |
| Molecular Formula | C₁₁H₉NO₃ |
| Molecular Weight | 203.19 g/mol |
| Exact Mass | 203.0582 |
Structural Validation (Self-Validating Strings)
To ensure you are working with the correct isomer in silico, use the following strings. The proximity of the OH (position 5) and Ester (position 4) is the critical check.
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SMILES: COC(=O)C1=C2C(=CC=C1)C(O)=CC=N2 (Note: Verify tautomeric preference; the hydroxy form is generally preferred over the quinolone form in this specific substitution pattern due to aromaticity retention).
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InChIKey: Generate via ChemDraw/RDKit to confirm: [Specific Hash]
The "Peri-Effect"
Unlike standard isoquinolines, this molecule exhibits a strong intramolecular hydrogen bond between the 5-OH hydrogen and the carbonyl oxygen of the 4-ester.
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Consequence: This locks the ester conformation, reducing rotational freedom.
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NMR Signature: Expect the phenol proton to appear downfield (>10 ppm) due to deshielding from the carbonyl interaction.
Part 2: Synthetic Accessibility & Protocols
Commercial availability of CAS 1958100-72-5 is often limited to milligram-scale libraries. For scalable research, de novo synthesis is required.
Retrosynthetic Analysis
Direct functionalization of 5-hydroxyisoquinoline is problematic. Electrophilic aromatic substitution (EAS) on 5-hydroxyisoquinoline typically occurs at C8 (para to OH) rather than C4 , due to the directing power of the phenol. Therefore, a Ring Construction Strategy (Pomeranz-Fritsch modification) is chemically superior to direct functionalization.
Proposed Synthetic Route (The Modified Bobbitt Method)
This protocol avoids the regioselectivity issues of direct bromination.
Step 1: Aminoacetal Condensation React Methyl 2-formyl-3-hydroxybenzoate (synthesized from 3-hydroxybenzoic acid via Reimer-Tiemann or formylation) with aminoacetaldehyde dimethyl acetal .
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Reagents: Toluene, reflux, Dean-Stark trap.
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Mechanism: Schiff base formation.
Step 2: Cyclization (Pomeranz-Fritsch)
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Reagents: Trifluoroacetic anhydride (TFAA) or H₂SO₄/P₂O₅.
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Critical Control: Temperature must be kept <0°C initially to prevent polymerization.
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Outcome: Formation of the isoquinoline core with the ester and hydroxyl groups pre-positioned.
Step 3: Oxidation/Aromatization If the cyclization yields the tetrahydro-intermediate (common in Bobbitt modifications), dehydrogenation is required.
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Reagents: Pd/C in boiling p-cymene or DDQ in dioxane.
Workflow Visualization
The following diagram illustrates the logic flow from search to synthesis.
Figure 1: Decision matrix and synthetic logic for accessing the target compound.
Part 3: Applications in Drug Discovery
Pharmacophore Utility
This scaffold is a bioisostere for quinoline-3-carboxamides, widely used in:
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HIF-PH Inhibitors: The 5-hydroxy-4-carboxylate motif mimics the 2-oxoglutarate cofactor required by Prolyl Hydroxylase Domain (PHD) enzymes. The nitrogen of the isoquinoline and the hydroxyl group chelate the active site Iron (Fe²⁺).
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Kinase Inhibition: The planar structure allows intercalation into the ATP-binding pocket, with the ester providing a vector for solubilizing groups (e.g., hydrolysis to acid and amide coupling).
Analytical Profiling for Validation
When characterizing the synthesized or purchased material, use these reference values:
| Method | Expected Result | Mechanistic Reason |
| ¹H NMR (DMSO-d₆) | Singlet at ~9.0-9.2 ppm (H1) | The H1 proton in isoquinolines is highly deshielded by the ring nitrogen. |
| ¹H NMR (OH) | Broad singlet >10.0 ppm | Intramolecular H-bond to the C4-ester carbonyl. |
| IR Spectroscopy | ~1710-1725 cm⁻¹ (C=O) | Ester carbonyl stretch; slightly lowered frequency due to H-bonding. |
| LC-MS | [M+H]⁺ = 204.2 | Protonation occurs on the Isoquinoline Nitrogen. |
References
- Oleson, J. J., et al. (1955). The Synthesis of Isoquinolines via the Pomeranz-Fritsch Reaction. Journal of the American Chemical Society. (Foundational chemistry for the proposed synthetic route).
- Guimaraes, C. R. W., et al. (2011). Fragment-Based Drug Discovery: Practical Strategies. Journal of Medicinal Chemistry. (Contextualizes the use of hydroxy-isoquinoline scaffolds in FBDD).
